2-Acetamidothiophene-3-carboxylic acid
Description
Historical Context and Significance of Thiophene (B33073) Carboxylic Acid Scaffolds in Organic Synthesis
Thiophene and its derivatives have long been recognized as important scaffolds in organic chemistry and are found in numerous natural and synthetic compounds. researchgate.netnih.gov The thiophene ring is considered a privileged pharmacophore in medicinal chemistry due to its diverse biological attributes. rsc.org The isosteric resemblance of the thiophene ring to the benzene (B151609) ring allows it to mimic phenyl groups in biological systems, often leading to enhanced pharmacological activity.
Thiophene carboxylic acids, specifically, are a crucial subclass. They serve as versatile intermediates in organic synthesis, providing a foundation for the construction of more complex molecules. mdpi.comwikipedia.org Historically, the synthesis of thiophene derivatives relied on condensation-like reactions or the subsequent functionalization of a pre-existing thiophene ring. mdpi.com Modern synthetic strategies, however, have evolved to include innovative approaches like the heterocyclization of functionalized alkynes, allowing for more direct and atom-economical routes to this important class of heterocycles. mdpi.com The carboxylic acid functional group is prevalent in a significant portion of all commercialized pharmaceuticals, often enhancing properties like water solubility. wiley-vch.de Thiophene-2-carboxylic acid, a related compound, is a well-studied intermediate used in coupling reactions and the synthesis of drugs like Suprofen. wikipedia.org
Rationale for Focused Investigation of 2-Acetamidothiophene-3-carboxylic acid as a Privileged Structure
The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for drug discovery. Thiophene-based analogs have attracted growing interest from scientists as a potential class of biologically active compounds. nih.gov The 2-aminothiophene scaffold, a core component of this compound, is considered a privileged structure due to its wide range of biological activities and its utility as a synthon for creating other complex, active molecules. researchgate.net
The focused investigation of this compound stems from the unique combination of the thiophene ring, a carboxylic acid, and an acetamido group. This specific arrangement has been explored for potential biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai The carboxylic acid moiety can participate in crucial hydrogen bonding interactions with biological receptors, while the acetamido group can influence the molecule's electronic properties and steric profile. Derivatives of thiophene carboxylic acids are being investigated for their ability to interact with various biological targets, making them valuable for drug development. ontosight.ai For instance, related 2-(acylamino)thiophene-3-carboxamides have been synthesized and evaluated for their pharmacological properties. researchgate.net
Overview of Current Research Trajectories for Thiophene Derivatives
Current research on thiophene derivatives is broad and multifaceted, spanning medicinal chemistry, materials science, and organic synthesis. bohrium.comresearchgate.net In medicinal chemistry, there is a strong focus on developing novel thiophene-based agents with a variety of therapeutic applications. nih.gov Researchers are actively exploring thiophene derivatives for their antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. rsc.orgfrontiersin.org
Table 2: Selected Research Findings on Thiophene Derivatives
| Research Area | Finding | Reference |
|---|---|---|
| Antimicrobial Activity | Certain novel thiophene derivatives have demonstrated bactericidal effects against drug-resistant Gram-negative bacteria like A. baumannii and E. coli. | frontiersin.org |
| Anticancer Activity | Thiophene carboxamide scaffolds have emerged as promising anticancer agents, with some derivatives showing significant cytotoxic effects against cancer cell lines. | mdpi.com |
| Cytostatic Selectivity | Specific 2-aminothiophene-3-carboxylic acid ester derivatives have shown unusual cytostatic selectivity for certain cancer cell lines, including T-cell lymphoma and prostate cancer. | nih.gov |
| Materials Science | Thiophene-based covalent organic frameworks (COFs) are being developed for their outstanding electrical properties and potential use in light-driven applications like photocatalysis and organic photovoltaics. | nih.govresearchgate.net |
Synthetic chemists continue to develop more efficient and selective methods for synthesizing substituted thiophenes. mdpi.com Recent strategies often focus on multicomponent reactions and metal-catalyzed cyclization reactions, which allow for the rapid assembly of complex thiophene structures from simple precursors. researchgate.netmdpi.com In materials science, the excellent electrical properties of thiophenes have led to their incorporation into covalent organic frameworks (COFs), which are being investigated for applications in photocatalysis, organic thin-film transistors, and photovoltaics. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetamidothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-4(9)8-6-5(7(10)11)2-3-12-6/h2-3H,1H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEBHKDQZCVBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Acetamidothiophene 3 Carboxylic Acid and Its Key Precursors
Established Synthetic Pathways to the Thiophene-3-carboxylic Acid Core
The formation of the polysubstituted 2-aminothiophene ring is most effectively accomplished through the Gewald reaction, a versatile and widely utilized multicomponent reaction. nih.govorganic-chemistry.orgwikipedia.org This reaction and its modern adaptations provide a direct route to the crucial 2-aminothiophene-3-carboxylic acid scaffold.
Gewald Reaction and Advanced Adaptations for 2-Aminothiophene-3-carboxylic Acid Formation
The Gewald three-component reaction (G-3CR) involves the condensation of a carbonyl compound (an aldehyde or ketone), an active methylene (B1212753) nitrile (such as a cyanoacetate (B8463686) or cyanoacetamide), and elemental sulfur in the presence of a base. nih.govresearchgate.net This one-pot synthesis is renowned for its efficiency and the high degree of substitution it allows on the thiophene (B33073) ring. nih.gov The reaction typically proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene product. wikipedia.org
The integration of microwave irradiation has significantly enhanced the efficiency of the Gewald reaction, offering reduced reaction times, improved yields, and often cleaner product formation compared to conventional heating methods. wikipedia.orgclockss.orgorganic-chemistry.org Microwave-assisted protocols can dramatically shorten reaction times from hours to mere minutes. organic-chemistry.org For instance, the synthesis of various 2-aminothiophene derivatives has been successfully achieved in as little as two minutes under microwave irradiation. researchgate.net The optimized conditions often involve using a base like pyrrolidine (B122466) in a solvent such as DMF at temperatures around 50°C. clockss.org
Table 1: Comparison of Microwave-Assisted vs. Conventional Gewald Reaction
| Active Nitrile | Carbonyl Compound | Conditions | Yield (Microwave) | Yield (Conventional) | Reference |
|---|---|---|---|---|---|
| Methyl Cyanoacetate | Butyraldehyde | Pyrrolidine, DMF, 30 min | 95% (50°C) | 47% | clockss.org |
| Ethyl Cyanoacetate | Various Aldehydes | Morpholine, Ethanol (B145695), 20 min | High yields | - | organic-chemistry.org |
| Malononitrile | Cyclohexanone (B45756) | KF-alumina, 3.5-8 min | Good yields | Good yields (3.5-7 h) | umich.edu |
| Methyl Cyanoacetate | Cyclopentanone | Pyrrolidine, DMF, 30 min | 70% | - | clockss.org |
The Gewald reaction is inherently a multicomponent reaction (MCR), which contributes to its high synthetic efficiency and atom economy. nih.gov Variations of this MCR allow for the synthesis of a diverse array of 2-aminothiophene-3-carboxamides and their esters by simply varying the starting materials. tubitak.gov.tr The reaction performs well by mixing equimolar amounts of a cyanoacetamide, sulfur, and an aldehyde or ketone with a base like triethylamine (B128534) in a solvent such as ethanol. nih.gov This approach has been utilized to generate large libraries of compounds for pharmaceutical research. rug.nl
Table 2: Examples of Multicomponent Gewald Reactions for 2-Aminothiophene Derivatives
| Cyanoacetamide Derivative | Carbonyl Compound | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| N-Aryl Cyanoacetamides | Various Aldehydes | Piperidine | Ethanol | 2-Amino-N-arylthiophene-3-carboxamides | 30-99% | nih.gov |
| Cyanoacetamide | Phenylacetaldehyde | Amine | Ethanol | 2-Amino-5-phenylthiophene-3-carboxamide | - | tubitak.gov.tr |
Precursor Synthesis: From Cyanoacetamides to Cycloalkyl Ketones
The versatility of the Gewald reaction is dependent on the availability of its precursors. Cyanoacetamides are key starting materials and can be synthesized through various methods. tubitak.gov.tr A common and economical route involves the reaction of primary amines with alkyl cyanoacetates. nih.govtubitak.gov.tr For instance, heating an amine with ethyl cyanoacetate, often without a solvent, is a widely used method for preparing N-substituted cyanoacetamides. tubitak.gov.tr Another straightforward method is the reaction of ethyl cyanoacetate with concentrated aqueous ammonia (B1221849) to produce the parent cyanoacetamide. orgsyn.org
Cycloalkyl ketones are also important carbonyl precursors for the Gewald reaction, leading to the formation of tetrahydrobenzo[b]thiophene derivatives. umich.eduarkat-usa.org These ketones are generally commercially available or can be synthesized through various established methods in organic chemistry, such as the Dieckmann condensation or the oxidation of corresponding cycloalkanols. Their use in the Gewald reaction, particularly in two-step procedures where the initial Knoevenagel adduct is isolated, has proven effective for ketones that show limited reactivity in one-pot protocols. umich.edu For example, the reaction of cyclohexanone with ethyl cyanoacetate and sulfur using a KF-alumina catalyst under microwave irradiation proceeds efficiently. umich.edu
Targeted Introduction of the 2-Acetamido Moiety
The final step in the synthesis of 2-acetamidothiophene-3-carboxylic acid is the introduction of the acetamido group at the C2 position of the thiophene ring. This is typically achieved through the acylation of the corresponding 2-aminothiophene precursor.
Direct Acylation Strategies for 2-Aminothiophene-3-carboxylic Acid Derivatives
The direct acylation of 2-aminothiophene-3-carboxylic acid or its ester derivatives is a straightforward and common method for installing the acetamido group. This transformation is typically carried out using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. nih.govorganic-chemistry.org
In a typical procedure, the 2-aminothiophene derivative is treated with an excess of the acetylating agent, often under reflux conditions. For example, refluxing a 2-aminothiophene with acetic anhydride for a short period, followed by the addition of water to hydrolyze the excess anhydride, can lead to high yields of the N-acetylated product. nih.gov The reaction can also be performed in the presence of a base, such as triethylamine, in an appropriate solvent like THF. acs.org
Table 3: Conditions for Acylation of 2-Aminothiophene Derivatives
| 2-Aminothiophene Substrate | Acylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-(2-Amino-3-thienyl)ethanone | Acetic Anhydride | Reflux, 15 min | N-(3-Acetyl-2-thienyl)acetamide | 95% | nih.gov |
Nucleophilic Substitution Reactions in Thiophene Synthesis
Nucleophilic substitution reactions are a fundamental tool in the synthesis of functionalized thiophenes. While the thiophene ring is generally less susceptible to nucleophilic attack than some other heterocyclic systems, such reactions can be effectively employed, particularly when the ring is activated by electron-withdrawing groups. numberanalytics.comedurev.in These reactions typically involve the displacement of a leaving group, such as a halogen, by a nucleophile. numberanalytics.com
The reactivity of the thiophene ring towards nucleophiles is significantly enhanced compared to analogous benzene (B151609) compounds. edurev.in This increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer-type adducts formed during the reaction. For a successful substitution, the presence of a good leaving group on the thiophene ring is crucial, and the reaction is often facilitated by the use of strong nucleophiles in polar aprotic solvents. numberanalytics.com Aromatic nucleophilic substitution (SNAr) is a widely used method for modifying thiophene derivatives, proceeding through a stepwise addition-elimination mechanism. researchgate.netnih.gov
In the context of precursors for this compound, nucleophilic substitution can be integral. For instance, the synthesis of 3-aminothiophene derivatives can involve an intramolecular nucleophilic attack. One reported strategy involves the reaction of N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with 2-chloroacetamide. nih.gov The reaction proceeds through the formation of an alkylated sulfide (B99878) intermediate, which then undergoes an intramolecular cyclization via the addition of the methylene group to the nitrile function, yielding the 3-aminothiophene core. nih.gov
Table 1: Factors Influencing Nucleophilic Substitution on Thiophene Rings
| Factor | Description | Reference |
| Activating Groups | Electron-withdrawing groups (e.g., -NO₂, -CN) on the thiophene ring increase its susceptibility to nucleophilic attack. | numberanalytics.comedurev.in |
| Leaving Group | The presence of a good leaving group (e.g., halogens like -Br, -Cl) is required for the substitution to occur. | numberanalytics.com |
| Nucleophile | Strong nucleophiles (e.g., amines, alkoxides) are typically used to facilitate the reaction. | numberanalytics.comedurev.in |
| Solvent | Polar aprotic solvents are often employed to enhance reaction rates. | numberanalytics.com |
Hofmann Rearrangement and Subsequent Acylation for 3-Aminothiophene Derivatives
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. pharmdguru.comwikipedia.org This reaction provides a valuable route to amine-substituted compounds, including the 3-aminothiophene precursors required for synthesizing this compound. The rearrangement is typically carried out using bromine or a similar reagent in a strong aqueous base like sodium hydroxide (B78521). numberanalytics.com
The mechanism involves several key steps:
N-Bromination: The reaction begins with the deprotonation of the primary amide by the base, followed by a reaction with bromine to form an N-bromoamide intermediate. wikipedia.org
Anion Formation: A second deprotonation by the base removes the remaining acidic proton from the nitrogen, forming an N-bromoamide anion. wikipedia.org
Rearrangement: In the rate-determining step, the alkyl or aryl group attached to the carbonyl carbon migrates to the nitrogen atom, simultaneously displacing the bromide ion. This concerted rearrangement results in the formation of an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com
Hydrolysis: Under the aqueous basic conditions, the isocyanate is hydrolyzed. This process involves the nucleophilic addition of water to form a carbamic acid, which is unstable and spontaneously decarboxylates (loses CO₂) to yield the final primary amine. wikipedia.org
To synthesize the target compound, one could envision a synthetic pathway starting with a thiophene-3-carboxamide (B1338676) derivative. Subjecting this amide to the Hofmann rearrangement conditions would yield the corresponding 3-aminothiophene.
Following the formation of the 3-aminothiophene, the final acetamido group is introduced via a standard acylation reaction. This is typically achieved by treating the newly formed amine with an acylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct. This two-step sequence of Hofmann rearrangement followed by acylation provides a viable method for converting a thiophene-3-carboxamide into a 3-acetamidothiophene derivative.
Green Chemistry Principles in this compound Synthesis
The synthesis of 2-aminothiophene derivatives, the direct precursors to this compound, has been a significant area of focus for the application of green chemistry principles. nih.gov These approaches aim to reduce pollution and energy consumption by developing more sustainable synthetic protocols. researchgate.net
Catalyst Development for Environmentally Benign Syntheses
The development of efficient catalysts is a cornerstone of green chemistry, enabling reactions to proceed with higher atom economy, under milder conditions, and with greater selectivity. In thiophene synthesis, various metal-based catalysts have been developed to facilitate environmentally benign transformations.
Palladium catalysts, for instance, are widely used in cross-coupling reactions like the Suzuki and Stille reactions to form C-C bonds in the synthesis of complex thiophene oligomers. nih.gov Research has focused on developing highly active palladium complexes that allow for low catalyst loading, which is both cost-effective and reduces metal waste. organic-chemistry.org Other transition metals have also been explored. Catalytic systems based on iron, vanadium, or molybdenum have been shown to be effective for the synthesis of 2-thiophenecarboxylic acids from thiophenes and a CCl₄–CH₃OH system. semanticscholar.org The use of more abundant and less toxic metals like iron is a key goal in developing sustainable catalytic processes. Furthermore, progress in organometallic catalysis has led to important methods for metal-catalyzed carbon-sulfur bond formation, providing regioselective and atom-economical routes to thiophene derivatives from acyclic precursors. mdpi.com
Solvent-Free and Microwave-Assisted Techniques
Two of the most impactful green chemistry techniques applied to thiophene synthesis are the use of solvent-free conditions and microwave irradiation. nih.govresearchgate.net These methods address the environmental hazards and waste associated with conventional organic solvents and long reaction times.
Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes. researchgate.nettandfonline.com This rapid heating, combined with solvent-free conditions, provides an efficient and environmentally friendly methodology. For example, the synthesis of 2-amino-thiophene-3-carboxylic acid derivatives has been successfully achieved under microwave irradiation in the absence of a solvent. researchgate.nettandfonline.com In one approach, a mixture of a ketone, a cyanoacetate, and sulfur reacts in the presence of a base catalyst on a solid support like basic aluminum oxide. tandfonline.com This method not only avoids the use of volatile organic solvents but also leads to a dramatic increase in product yields compared to traditional heating methods. tandfonline.com
The combination of solvent-free and microwave-assisted techniques has been applied to various thiophene syntheses, including Suzuki coupling reactions to create thiophene oligomers. acs.orgnih.govresearchgate.net These studies demonstrate that such green methodologies offer a rapid, efficient, and general route to preparing thiophene derivatives, aligning with the core principles of sustainable chemistry. nih.govresearchgate.net
Table 2: Comparison of Conventional vs. Green Synthesis Methods for Thiophene Derivatives
| Parameter | Conventional Method | Microwave-Assisted, Solvent-Free Method | Reference |
| Reaction Time | Often requires long heating times (hours) | Significantly reduced (minutes) | tandfonline.com |
| Solvent Use | Typically requires organic solvents | Solvent-free or uses solid supports | researchgate.nettandfonline.com |
| Energy Consumption | High, due to prolonged heating | Lower, due to shorter reaction times | nih.gov |
| Product Yield | Can be comparatively low for some derivatives | Often dramatically increased (e.g., 84-95%) | tandfonline.com |
| Handling | Can involve complicated handling and workup | Simpler procedure and product isolation | tandfonline.com |
Chemical Transformations and Reactivity of 2 Acetamidothiophene 3 Carboxylic Acid
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Nucleus
The thiophene ring is susceptible to electrophilic attack. The outcome of such reactions on 2-acetamidothiophene-3-carboxylic acid is controlled by the directing effects of the substituents. The 2-acetamido group is an activating, ortho-, para-directing group, while the 3-carboxylic acid group is a deactivating, meta-directing group. In the 2,3-substituted thiophene ring, the C5 position is the most electron-rich and sterically accessible site, making it the primary target for electrophiles.
The halogenation of thiophene derivatives is a well-established electrophilic aromatic substitution reaction. lumenlearning.commasterorganicchemistry.com For this compound, the C5 position is highly activated by the 2-acetamido group, making it the principal site for halogenation.
Research on related thiophene carboxylic acids demonstrates that bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. beilstein-journals.orgresearchgate.net In the case of this compound, treatment with such reagents is expected to yield the 5-halo derivative. The reaction proceeds via the typical mechanism where the halogen, activated by a Lewis acid or polar solvent, is attacked by the electron-rich thiophene ring to form a sigma complex, which then loses a proton to restore aromaticity. lumenlearning.com
Table 1: Regioselectivity in Halogenation of this compound
| Position | Directing Effect of 2-Acetamido Group | Directing Effect of 3-Carboxylic Acid Group | Predicted Outcome |
|---|---|---|---|
| C4 | Ortho (Activated) | Ortho (Deactivated) | Minor/No product (steric hindrance) |
| C5 | Para (Activated) | Meta (Deactivated) | Major product |
Nitration: The introduction of a nitro group onto the thiophene ring follows the same principles of regioselectivity. Nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. google.com For this compound, the reaction is predicted to afford 2-acetamido-5-nitrothiophene-3-carboxylic acid. The powerful electrophile, the nitronium ion (NO₂⁺), will preferentially attack the activated C5 position. Studies on the nitration of similar benzo[b]thiophene systems confirm that substitution occurs on the activated rings. rsc.org
Diazo-Coupling: Azo coupling reactions involve the reaction of a diazonium salt with an activated aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form a brightly colored azo compound. organic-chemistry.orglibretexts.org The this compound molecule, with its activating acetamido group, is a suitable coupling partner. The aryldiazonium cation acts as a weak electrophile, reacting at the nucleophilic C5 position of the thiophene ring. youtube.comresearchgate.net The reaction is typically conducted in mildly acidic or neutral conditions. organic-chemistry.org This reaction is significant in the synthesis of azo dyes. nih.gov
Functionalization of the Carboxylic Acid Group
The carboxylic acid group at the C3 position is a versatile handle for further molecular modification through several classical reactions.
Carboxylic acids can be converted to esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. This is a reversible equilibrium-driven reaction. rsc.orgnih.gov The esterification of this compound with various alcohols (R'OH) yields the corresponding esters. To drive the reaction to completion, an excess of the alcohol is often used, or the water formed is removed.
Conversely, the resulting esters can be hydrolyzed back to the parent carboxylic acid by heating with water in the presence of either an acid or a base. rsc.orgnih.gov Research on related 2-aminothiophene-3-carboxylic acid ester derivatives has shown their potential as cytostatic agents, highlighting the significance of these esterification reactions. google.com
Table 2: Fischer Esterification of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |
|---|---|---|---|---|
| This compound | Alcohol (R'OH) | Acid (e.g., H₂SO₄) | 2-Acetamidothiophene-3-carboxylate ester | Water (H₂O) |
Amides are synthesized from carboxylic acids and amines. The direct thermal condensation of a carboxylic acid and an amine to form an amide requires high temperatures to overcome the initial acid-base reaction that forms a non-reactive ammonium (B1175870) carboxylate salt. organic-chemistry.org
Catalyzed approaches offer milder reaction conditions. Boron-derived catalysts, for instance, can facilitate the direct amidation by activating the carboxylic acid. nih.gov Alternatively, the carboxylic acid can be activated using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. google.com These methods allow for the synthesis of a wide range of amides from this compound under controlled conditions.
Acid anhydrides can be formed from carboxylic acids, typically through two main routes: the dehydration of two carboxylic acid molecules at high temperatures, or the reaction of a carboxylate salt with a more reactive acid derivative, such as an acyl chloride. lumenlearning.com For this compound, reacting it with a dehydrating agent like phosphorus pentoxide or converting it to its acyl chloride followed by reaction with a carboxylate would yield the corresponding anhydride (B1165640). google.com
Acid anhydrides are reactive acylating agents, more reactive than esters but less so than acyl chlorides. researchgate.net They readily react with nucleophiles. For example, hydrolysis with water regenerates the carboxylic acid. Reaction with alcohols yields an ester and a molecule of the carboxylic acid, while reaction with amines produces an amide and a carboxylate salt. researchgate.net
Table 3: Reactivity of the Anhydride of this compound
| Nucleophile | Product(s) | Reaction Type |
|---|---|---|
| Water (H₂O) | This compound (2 eq.) | Hydrolysis |
| Alcohol (R'OH) | Ester + Carboxylic acid | Alcoholysis |
| Amine (R'NH₂) | Amide + Carboxylic acid | Aminolysis |
Decarboxylation Pathways: Electrochemical and Other Methods
The removal of the carboxylic acid group (decarboxylation) from this compound can be achieved through several methods, including electrochemical pathways. Electrochemical decarboxylation is considered a green and sustainable protocol as it often avoids the need for harsh chemical oxidants and strong bases. researchgate.net This method typically involves the electrochemical oxidation of the carboxylate anion, which leads to the formation of a radical intermediate that subsequently loses carbon dioxide.
In the context of aromatic carboxylic acids, electrochemical methods like the Kolbe reaction can be utilized. This process involves the electrolysis of a carboxylate salt, leading to the formation of radicals via decarboxylation. ieabioenergy.com While specific studies on this compound are not prevalent, the general mechanism is applicable. The resulting thiophene radical could then dimerize or abstract a hydrogen atom from the solvent. Non-Kolbe pathways might involve the formation of a carbocation, which can lead to other products like alkenes or alcohols depending on the reaction conditions. ieabioenergy.com
Besides electrochemical approaches, transition-metal-catalyzed decarboxylation presents another viable pathway. researchgate.net Catalysts based on metals like palladium, copper, and iron have been used for the decarboxylation of aromatic carboxylic acids. nih.govresearchgate.net For instance, palladium-catalyzed decarboxylative coupling reactions are used to form new carbon-carbon bonds where the carboxylic acid group once was. researchgate.net These methods offer a versatile route to functionalize the thiophene ring at the 3-position post-decarboxylation.
Table 1: Overview of Decarboxylation Methods Applicable to Aromatic Carboxylic Acids
| Method | General Conditions | Intermediate Species | Potential Products |
|---|---|---|---|
| Electrochemical (Kolbe) | Electrolysis of carboxylate salt in a suitable solvent (e.g., alcohol, water). ieabioenergy.com | Radical | Dimer, H-abstracted product |
| Electrochemical (Non-Kolbe) | Controlled potential electrolysis, specific electrode materials. ieabioenergy.com | Carbocation | Alkene, Alcohol |
| Metal-Catalyzed | Transition metal catalyst (e.g., Pd, Cu), base, high temperature. researchgate.netnih.gov | Organometallic intermediate | Substituted arene, biaryls |
Reactivity of the Acetamido Moiety
The acetamido group of this compound can be cleaved through hydrolysis, a reaction that breaks the amide bond. This process can be catalyzed by either an acid or a base. youtube.com
Under acidic conditions, the carbonyl oxygen of the acetamido group is first protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. youtube.com This is followed by proton transfer and elimination of the amine, yielding 2-aminothiophene-3-carboxylic acid and acetic acid.
In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the amide anion, which then deprotonates the newly formed carboxylic acid. youtube.com This pathway also results in the formation of 2-aminothiophene-3-carboxylic acid (as its carboxylate salt) and acetate.
While amides are generally stable, the hydrolysis reaction is a standard transformation to convert the acetamido protecting group back to a primary amine. organic-chemistry.org Rearrangements are not typically observed under standard hydrolytic conditions for this type of substrate. However, intramolecular reactions could occur under specific conditions, as seen in other N-substituted amide derivatives, though this is less common for simple acetamides. nih.gov
The nitrogen atom of the acetamido group in this compound is nucleophilic and can undergo N-alkylation and N-arylation reactions. Copper-mediated cross-coupling reactions are particularly effective for forming C-N bonds with amides. organic-chemistry.orgnih.gov These reactions provide a pathway to synthesize N-substituted derivatives.
Copper-catalyzed N-alkylation often employs a copper(II) salt, such as copper(II) acetate, as a catalyst. organic-chemistry.org The reaction couples the amide with an alkylating agent, such as an alkylboronic acid or alkyl halide. organic-chemistry.orgrsc.org The mechanism typically involves the formation of a copper(II) amide intermediate, which then reacts with the alkylating agent. organic-chemistry.org These methods are advantageous as they often proceed under milder conditions than traditional methods and can avoid overalkylation. organic-chemistry.org
Similarly, copper-mediated N-arylation, a variation of the Ullmann condensation, can be used to introduce an aryl group onto the amide nitrogen. This reaction typically involves reacting the amide with an aryl halide in the presence of a copper catalyst (often Cu(I) iodide), a ligand (such as N,N'-dimethylethylenediamine), and a base (like potassium phosphate). researchgate.netchemrxiv.orgresearchgate.net
Table 2: Representative Conditions for Copper-Mediated N-Substitution of Amides
| Reaction | Catalyst System | Reagents | Typical Conditions |
|---|---|---|---|
| N-Alkylation | Cu(OAc)₂ / Oxidant organic-chemistry.org | Alkylborane Reagent | Organic solvent, moderate temperature |
| N-Alkylation | Cu(II) salt / Photocatalyst nih.govresearchgate.net | Alkyl Bromide | Visible light, room temperature |
| N-Arylation | CuI / Ligand / Base researchgate.netchemrxiv.org | Aryl Iodide | Dioxane, 90 °C |
Reactions at the Thiophene 2-Position: Interactions with Carbonyl Compounds
The 2-position of this compound is already substituted with the acetamido group. Therefore, reactions involving direct substitution at this position are not typical. However, the electron-donating nature of the acetamido group activates the thiophene ring towards electrophilic substitution, primarily at the 5-position, which is the most nucleophilic site.
While direct data on the reaction of this compound with carbonyl compounds is limited, studies on isomeric compounds provide significant insight. For example, the reaction of a 3-amidothiophene derivative with various carbonyl compounds under acidic conditions has been shown to result in alkylation at the C-2 position of the thiophene ring. nih.gov In this case, the carbon at the 2-position acts as a nucleophile, attacking the electrophilic carbonyl carbon. nih.gov The reaction outcome depends on the specific carbonyl compound used, yielding either alkenyl-substituted thiophenes or bis-thienyl products. nih.gov
Applying this principle to this compound, an analogous reaction would be expected to occur at the highly activated 5-position. Under acidic catalysis, a carbonyl compound (e.g., an aldehyde or ketone) would become protonated, increasing its electrophilicity. The nucleophilic C-5 of the thiophene ring would then attack the carbonyl carbon. The resulting intermediate would then dehydrate to form a C-C bond, leading to a 5-alkenyl or 5-alkyl substituted thiophene derivative.
Table 3: Products from the Reaction of a 3-Amidothiophene with Carbonyl Compounds nih.gov
| Carbonyl Compound | Reactant | Product Type |
|---|---|---|
| Methyl isobutyl ketone (MIBK) | N-(3-thienyl)-carboxamide | Mixture of β-substituted alkenyl and exomethylene compounds |
| Methyl ethyl ketone (MEK) | N-(3-thienyl)-carboxamide | Mixture of β-substituted alkenyl and exomethylene compounds |
| Acetone | N-(3-thienyl)-carboxamide | Bis-product (two thiophene units linked by an isopropyl group) |
This reaction demonstrates the synthetic utility of the activated C-H bonds of the thiophene ring in forming new carbon-carbon bonds with carbonyl compounds.
Design, Synthesis, and Exploration of 2 Acetamidothiophene 3 Carboxylic Acid Derivatives and Analogs
Strategic Structural Modifications
Strategic modifications of the 2-acetamidothiophene-3-carboxylic acid molecule are fundamental to understanding its chemical space and biological potential. These modifications are typically directed at the three main components of the molecule: the acetamido group, the carboxylic acid, and the thiophene (B33073) ring.
Altering the substituents on the acetamido nitrogen allows for the exploration of how changes in steric bulk, electronics, and hydrogen bonding capacity at this position influence biological activity. Synthetic strategies often involve the acylation of the parent 2-aminothiophene-3-carboxylic acid or its esters with various acyl chlorides or anhydrides.
Table 1: Examples of N-Acyl Variations of 2-Aminothiophene-3-carboxylic Acid Derivatives
| Compound ID | Acyl Group | Starting Material | Synthetic Method |
| 1a | Acetyl | 2-Aminothiophene-3-carboxylic acid | Acylation with acetic anhydride (B1165640) |
| 1b | Benzoyl | 2-Aminothiophene-3-carboxylic acid | Reaction with benzoyl chloride |
| 1c | 4-Chlorobenzoyl | 2-Aminothiophene-3-carboxylic acid | Amidation with 4-chlorobenzoyl chloride. researchgate.net |
| 1d | Nicotinoyl | 2-Aminothiophene-3-carboxylic acid | Condensation with nicotinic acid |
The carboxylic acid group at the C-3 position is a key site for modification, readily converted into a variety of functional groups such as esters, amides, and thioesters. These derivatizations can significantly alter the compound's polarity, solubility, and ability to interact with biological targets.
Arylamides: The synthesis of arylamide derivatives is a common strategy to introduce diverse structural motifs and explore potential interactions with hydrophobic pockets in target proteins. These are typically prepared through the condensation of the parent carboxylic acid with various anilines, often facilitated by coupling agents. nih.gov SAR studies on a series of thiophene amide derivatives have led to the identification of potent agonists for the cannabinoid CB₂ receptor, which have shown analgesic effects in pain models. nih.gov
Esters: Esterification of the carboxylic acid is a straightforward modification that can enhance lipophilicity and potentially improve cell permeability. Methyl and ethyl esters are commonly synthesized by reacting the carboxylic acid with the corresponding alcohol under acidic conditions. nih.gov
Thioesters: The conversion of the carboxylic acid to a thioester introduces a sulfur atom, which can alter the electronic properties and reactivity of the carbonyl group. Thioesters can be synthesized from the corresponding carboxylic acid using coupling reagents in the presence of a thiol. organic-chemistry.orglibretexts.org
Table 2: Examples of Carboxyl Group Derivatization
| Derivative Type | Example Substituent | General Synthetic Approach |
| Arylamide | N-phenyl | Condensation with aniline (B41778) using coupling agents. nih.gov |
| Ester | Ethyl | Reaction with ethanol (B145695) in the presence of an acid catalyst. nih.gov |
| Thioester | S-phenyl | Activation of the carboxylic acid followed by reaction with thiophenol. organic-chemistry.org |
Direct functionalization of the thiophene ring at the C-4 and C-5 positions offers another avenue for structural diversification. Electrophilic substitution reactions, such as halogenation, are common methods to introduce new substituents onto the thiophene core. For example, bromination can introduce a bromine atom, which can then serve as a handle for further cross-coupling reactions to introduce a wide variety of aryl or alkyl groups.
The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes with various substituents at the 4 and 5-positions. researchgate.netresearchgate.net This one-pot, multi-component reaction typically involves an α-methylene ketone or aldehyde, a cyanoacetate (B8463686) or malononitrile, and elemental sulfur in the presence of a base. researchgate.net By varying the ketone/aldehyde and the active methylene (B1212753) compound, a diverse library of substituted 2-aminothiophenes can be generated, which can then be acylated to the corresponding 2-acetamido derivatives.
Synthesis of Cycloalkylthiophene and Benzothiophene (B83047) Analogs
To explore the impact of conformational rigidity and extended aromatic systems on biological activity, cycloalkylthiophene and benzothiophene analogs of this compound have been synthesized.
Cycloalkylthiophene Analogs: These analogs, where a cycloalkane ring is fused to the thiophene core, can be prepared using variations of the Gewald reaction starting from cyclic ketones. nih.gov For example, using cyclohexanone (B45756) as the starting ketone leads to the formation of a tetrahydrobenzothiophene ring system. These constrained analogs can provide valuable information about the optimal geometry for binding to a biological target.
Benzothiophene Analogs: Benzothiophenes, where a benzene (B151609) ring is fused to the thiophene, represent a significant extension of the aromatic system. The synthesis of benzothiophene-3-carboxylic acid esters can be achieved through palladium-catalyzed carbonylative approaches starting from 2-(methylthio)phenylacetylenes. nih.gov Another method involves the condensation of o-aminothiophenols with carboxylic acids or their derivatives. mdpi.com
Annulation Reactions for Novel Heterocyclic Systems (e.g., Thieno[2,3-d]pyrimidine (B153573) Derivatives)
Annulation reactions, where a new ring is fused onto the thiophene core, are a powerful strategy for creating novel heterocyclic systems with distinct pharmacological profiles. A particularly well-explored area is the synthesis of thieno[2,3-d]pyrimidine derivatives. researchgate.net
These fused bicyclic systems can be synthesized from 2-aminothiophene-3-carboxylic acid esters or amides through cyclization with various one-carbon synthons. For example, heating 2-aminothiophene-3-carboxamides with formamide (B127407) leads to the formation of thieno[2,3-d]pyrimidin-4(3H)-ones. nih.govresearchgate.net Alternatively, reaction with isothiocyanates can lead to the formation of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dithiones. nih.gov
The resulting thieno[2,3-d]pyrimidine scaffold can be further functionalized. For instance, the 4-oxo group can be converted to a 4-chloro group, which can then be displaced by various nucleophiles to generate a library of 4-substituted derivatives. nih.govnih.gov
Table 3: Synthesis of Thieno[2,3-d]pyrimidine Derivatives
| Starting Material | Reagent | Product | Reference |
| 2-Aminothiophene-3-carboxamide | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | nih.govresearchgate.net |
| 2-Aminothiophene-3-carboxylic acid ester | Ethoxycarbonyl isothiocyanate | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | nih.gov |
| Thieno[2,3-d]pyrimidin-4(3H)-one | Phosphoryl chloride | 4-Chlorothieno[2,3-d]pyrimidine | nih.gov |
Structure-Activity Relationship (SAR) Studies for Optimized Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of the this compound derivatives contribute to their biological activity. By systematically modifying the molecule and evaluating the resulting changes in potency and selectivity, researchers can develop models to guide the design of more effective compounds.
For thieno[2,3-d]pyrimidine derivatives, SAR studies have revealed key insights into their activity as kinase inhibitors. For example, substitutions at the 4-position of the pyrimidine (B1678525) ring have been shown to be critical for potent inhibitory activity against various kinases, including VEGFR-2 and EGFR. nih.govnih.gov The nature of the substituent at this position can influence interactions with the hinge region of the kinase active site.
In the case of thiophene-3-carboxamide (B1338676) derivatives as JNK inhibitors, SAR studies have shown that the nature of the substituents on both the thiophene ring and the amide nitrogen are important for dual inhibitory activity. nih.gov
The exploration of SAR has also been instrumental in the development of 2-amido-3-carboxamide thiophene derivatives as CB₂ receptor agonists. nih.gov These studies have helped to delineate the structural requirements for potent and selective agonism at this receptor.
Despite a comprehensive search for research detailing the bioisosteric replacement of the carboxylic acid group in this compound derivatives, no specific studies providing the synthesis and biological evaluation of such compounds could be located.
General principles of medicinal chemistry often involve the substitution of a carboxylic acid group with bioisosteres to enhance a molecule's pharmacological properties, such as metabolic stability, membrane permeability, and oral bioavailability. Common bioisosteric replacements for a carboxylic acid include tetrazoles, hydroxamic acids, acylsulfonamides, and various other acidic heterocyclic rings. These groups can mimic the acidic proton and hydrogen bonding capabilities of the original carboxylic acid, allowing for similar interactions with biological targets.
For instance, a study on methyl 2-(acylamino)thiophene-3-carboxylates explored the bioisosteric replacement of the ester moiety with amido or heterocyclic groups. However, the resulting compounds did not show significant biological activity at the GABA-B receptor. This highlights that while bioisosteric replacement is a common strategy, its success is highly dependent on the specific molecular scaffold and the biological target.
Although research on 2-acylaminothiophene-3-carboxamides, which are amide derivatives rather than true bioisosteres of the carboxylic acid, has identified potent inhibitors of the FLT3 tyrosine kinase, this information falls outside the direct scope of bioisosteric replacement of the carboxylic acid functionality.
Therefore, while the theoretical application of bioisosteric replacement to the carboxylic acid group of this compound is a valid medicinal chemistry approach, there is a lack of published research detailing the synthesis, research findings, and specific biological activity data for such analogs. Without this foundational data, a detailed exploration and the creation of data tables on this specific topic is not possible at this time.
Advanced Spectroscopic and Structural Elucidation of 2 Acetamidothiophene 3 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 2-Acetamidothiophene-3-carboxylic acid. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, a complete map of proton and carbon environments and their connectivities can be established.
The analysis of ¹H-NMR and ¹³C-NMR spectra provides the foundational data for structural elucidation. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
¹H-NMR Spectroscopy: The proton spectrum of this compound is expected to show distinct signals for each type of proton. The acidic proton of the carboxylic acid group (–COOH) is typically observed as a broad singlet in the downfield region of the spectrum, usually between 10–13 ppm, due to its acidic nature and potential for hydrogen bonding. libretexts.org The amide proton (–NH) would also appear as a singlet, with its chemical shift influenced by solvent and concentration. The two protons on the thiophene (B33073) ring are expected to appear as distinct doublets due to spin-spin coupling, with their chemical shifts influenced by the electron-withdrawing nature of the adjacent carboxylic acid and the electron-donating nature of the acetamido group. The methyl protons (–CH₃) of the acetyl group would appear as a sharp singlet in the upfield region, typically around 2.2 ppm.
¹³C-NMR Spectroscopy: The proton-decoupled ¹³C-NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found in the 165–180 ppm range. princeton.edu Similarly, the amide carbonyl carbon appears in a comparable region, around 160–170 ppm. The carbons of the thiophene ring would resonate in the aromatic region (typically 110–150 ppm), with their specific shifts determined by the attached substituents. The methyl carbon of the acetamido group would be observed at a much higher field, typically around 20–30 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the respective functional groups.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| –COOH | 10.0 - 13.0 (broad s) | 165.0 - 180.0 |
| –NHCO | 8.0 - 9.5 (s) | 160.0 - 170.0 |
| Thiophene H-4 | 7.0 - 8.0 (d) | - |
| Thiophene H-5 | 7.0 - 8.0 (d) | - |
| Thiophene C-2 | - | 135.0 - 150.0 |
| Thiophene C-3 | - | 120.0 - 135.0 |
| Thiophene C-4 | - | 120.0 - 135.0 |
| Thiophene C-5 | - | 120.0 - 135.0 |
While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular structure and confirming assignments. science.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the signals of the two thiophene ring protons (H-4 and H-5), confirming their adjacency. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly powerful for connecting different parts of the molecule. Key expected correlations would include:
The amide proton (NH) showing a correlation to the amide carbonyl carbon and C-2 of the thiophene ring.
The methyl protons (–CH₃) correlating with the amide carbonyl carbon.
The thiophene H-4 proton showing correlations to C-2, C-3, and C-5.
The thiophene H-5 proton correlating to C-3 and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of their bonding connectivity. They are vital for determining the molecule's three-dimensional structure and conformation. mdpi.com For instance, a NOESY or ROESY spectrum could reveal a spatial correlation between the amide proton and the H-4 proton on the thiophene ring, which would help to define the preferred rotational conformation of the acetamido group relative to the ring.
The amide bond within the 2-acetamido group can exist in either a cis or trans conformation due to restricted rotation. scielo.br These two rotamers can interconvert, and if the rate of interconversion is slow on the NMR timescale, separate signals for each conformer may be observed. frontiersin.org The relative intensities of these signals can provide the population ratio of the conformers.
NOESY and ROESY data are paramount for this analysis. For example, in a trans-amide conformation (which is generally more stable), a NOE would be expected between the amide N-H proton and the H-4 proton of the thiophene ring. Conversely, in a cis-amide conformation, a NOE might be observed between the acetyl methyl protons and the H-4 proton. scielo.brnih.gov The magnitude of the three-bond coupling constant (³J) between the thiophene protons can also provide information about the electronic effects of the substituents and the planarity of the ring system.
X-ray Crystallography for Definitive Molecular Geometry and Supramolecular Architecture
Single-crystal X-ray crystallography provides the most accurate and unambiguous data on the solid-state structure of a molecule, including precise bond lengths, bond angles, and details of intermolecular interactions that form the crystal lattice.
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical prerequisite. For thiophene carboxylic acid derivatives, a common and effective method is slow evaporation. nih.gov This technique involves dissolving the purified compound in a suitable solvent or solvent mixture (such as ethanol (B145695), methanol, or acetone) to create a saturated or near-saturated solution. The solution is then left undisturbed in an environment that allows the solvent to evaporate slowly over several days or weeks. This gradual increase in concentration promotes the formation of well-ordered single crystals. Other methods, such as vapor diffusion or slow cooling of a saturated solution, can also be employed to grow crystals.
The crystal structure reveals the precise spatial arrangement of atoms. The thiophene ring is expected to be largely planar. The bond lengths and angles within the ring would be consistent with an aromatic heterocyclic system, though they may show slight distortions due to the electronic influence of the substituents.
A key feature of the supramolecular architecture of carboxylic acids is the formation of hydrogen-bonded dimers. researchgate.net In the crystal lattice of this compound, it is highly probable that two molecules would associate via strong hydrogen bonds between their carboxylic acid groups, forming a characteristic centrosymmetric dimer motif. Additional hydrogen bonding involving the amide N-H group as a donor and the amide or carboxylic carbonyl oxygen as an acceptor could lead to the formation of extended chains or sheets, further stabilizing the crystal packing.
Table 2: Representative Bond Lengths and Angles for a Thiophene Carboxylic Acid Derivative Data based on the crystal structure of a related compound, Thiophene-2-carboxylic acid, as a model for expected geometry. researchgate.net
| Parameter | Bond/Atoms | Expected Value |
|---|---|---|
| Bond Lengths (Å) | ||
| S–C(thiophene) | ~1.71 | |
| C=C(thiophene) | ~1.36 | |
| C–C(thiophene) | ~1.42 | |
| C(thiophene)–C(carboxyl) | ~1.48 | |
| C=O(carboxyl) | ~1.22 | |
| C–O(carboxyl) | ~1.31 | |
| Bond Angles (°) | ||
| C–S–C | ~92.0 | |
| S–C–C | ~111.5 | |
| C–C–C(thiophene) | ~112.5 | |
| C(thiophene)–C(carboxyl)–O | ~114.0 | |
| C(thiophene)–C(carboxyl)=O | ~123.0 |
This detailed structural information is crucial for understanding the molecule's physical properties and its potential interactions in a biological or materials science context.
Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The solid-state architecture of this compound is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-stacking. These non-covalent forces dictate the molecular packing and influence the compound's physical properties.
Hydrogen Bonding: The molecule possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors. The carboxylic acid group is a primary site for strong hydrogen bonding. Like many carboxylic acids, it is expected to form a cyclic dimer structure through intermolecular hydrogen bonds between the carboxyl hydroxyl group of one molecule and the carbonyl oxygen of another. libretexts.org This head-to-tail arrangement is a common and highly stable motif. libretexts.orgmsu.edu
Furthermore, the acetamido group provides an additional site for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen can act as an acceptor. msu.eduumb.edu This allows for the formation of extended hydrogen-bonded chains or sheets, linking the primary carboxylic acid dimers into a more complex supramolecular assembly.
Vibrational Spectroscopy (IR) for Functional Group Identification and Molecular Fingerprinting
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of its specific bonds.
The presence of the carboxylic acid group gives rise to two prominent features: a very broad O-H stretching band, typically observed between 2500 and 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer, and a sharp, intense C=O stretching band around 1700 cm⁻¹. nih.govlibretexts.org The acetamido group also presents distinct absorption peaks. The N-H stretching vibration appears in the region of 3170–3500 cm⁻¹. libretexts.org The amide carbonyl (C=O) stretch, known as the Amide I band, is typically found near 1650 cm⁻¹. libretexts.org The N-H bending vibration, or the Amide II band, is located around 1530–1620 cm⁻¹. libretexts.org
The thiophene ring itself contributes to the fingerprint region of the spectrum with characteristic C-C and C-S stretching vibrations. Based on data from related substituted thiophenes, C-C stretching bands are expected in the 1350-1530 cm⁻¹ range, while C-S stretching modes are typically weaker and appear at lower frequencies. iosrjournals.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Acetamido (N-H) | N-H Stretch | 3170 - 3500 | Medium |
| Carboxylic Acid (O-H) | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid (C=O) | C=O Stretch | ~1700 | Strong |
| Acetamido (C=O) | Amide I Band | ~1650 | Strong |
| Acetamido (N-H) | Amide II Band | 1530 - 1620 | Medium |
| Thiophene Ring | C-C Stretch | 1350 - 1530 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry confirms the molecular weight of this compound and provides insight into its structure through analysis of its fragmentation patterns. The compound has a molecular formula of C₇H₇NO₃S and a molecular weight of approximately 185.2 g/mol . chemicalbook.comchemscene.com The high-resolution mass spectrum would show a molecular ion peak ([M]⁺˙) at an m/z corresponding to its monoisotopic mass (185.0147).
Under electron impact (EI) ionization, the molecular ion undergoes fragmentation through characteristic pathways determined by the weakest bonds and the stability of the resulting fragments. For carboxylic acid derivatives, a common fragmentation is the cleavage of bonds adjacent to the carbonyl group to form a stable acylium ion. libretexts.org
Key fragmentation pathways for this compound include:
Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group results in a prominent peak at [M - 17]⁺.
Loss of the carboxyl group (•COOH): Cleavage of the C-C bond between the thiophene ring and the carboxylic acid leads to a fragment at [M - 45]⁺. libretexts.org
Loss of ketene (B1206846) (CH₂=C=O): A characteristic fragmentation of the N-acetyl group can occur via rearrangement, leading to the loss of a neutral ketene molecule and a fragment at [M - 42]⁺.
Formation of an acylium ion: Cleavage of the C-N bond of the amide can result in the formation of an acetyl cation (CH₃CO⁺) at m/z 43.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 185 | [C₇H₇NO₃S]⁺˙ | Molecular Ion |
| 168 | [C₇H₆NO₂S]⁺ | •OH (17) |
| 140 | [C₆H₆NOS]⁺ | •COOH (45) |
| 143 | [C₅H₅NO₂S]⁺˙ | CH₂CO (42) |
| 43 | [CH₃CO]⁺ | C₅H₄NO₂S• (142) |
Electronic Spectroscopy (UV-Visible) for Chromophoric and Electronic Structure Insights
UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The primary chromophore in this compound is the substituted thiophene ring. Unconjugated carboxylic acids typically absorb at wavelengths around 210 nm, which is often outside the practical range of many spectrophotometers. libretexts.org
Theoretical and Computational Investigations of 2 Acetamidothiophene 3 Carboxylic Acid Systems
Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Stability
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and geometry of molecules. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G**, are utilized to find the most stable, minimum-energy conformation of a molecule. nih.govresearchgate.netnih.gov
For thiophene (B33073) derivatives, DFT is used to calculate key geometrical parameters, including bond lengths and bond angles. scienceacademique.com For instance, in a study on the related compound 3-acetamidotetrahydro-2-thiophenone, the maximum bond length was observed between the sulfur and carbon atoms, a finding attributed to the larger atomic size of sulfur. scienceacademique.com Such calculations provide a precise three-dimensional model of the molecule.
Electronic structure analysis via DFT focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govmdpi.com The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov For a series of 2-thiophene carboxylic acid thiourea (B124793) derivatives, DFT studies have shown how different substituent groups can alter this energy gap, thereby modifying the molecule's reactivity. mdpi.com
Table 1: Illustrative Optimized Geometrical Parameters for a Thiophene Derivative (3-Acetamidotetrahydro-2-thiophenone) using DFT This table presents data for a structurally related compound to demonstrate the type of information generated by DFT calculations.
| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |
|---|---|---|---|---|---|
| Bond Length | S1–C7 | 1.815 | Bond Angle | C7-S1-C8 | 92.5 |
| S1–C8 | 1.765 | C2-N1-C3 | 123.1 | ||
| C-C (ring) | ~1.5 | O1-C2-N1 | 121.8 | ||
| C=O | ~1.2 | C8-C7-S1 | 110.2 |
Source: Adapted from research findings on 3-acetamidotetrahydro-2-thiophenone. scienceacademique.com
Computational Elucidation of Reaction Mechanisms and Transition States
Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. While specific transition state calculations for reactions involving 2-Acetamidothiophene-3-carboxylic acid are not detailed in the available literature, studies on similar molecules demonstrate the approach.
Research on the differential reactivity of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid employed DFT to explore the electronic origins of their varied reaction yields in condensation reactions. researchgate.netnih.gov The analysis focused on the electronic properties of the reactant conformers rather than the full reaction pathway. It was found that the delocalization of the LUMO and the presence of an internal hydrogen bond between the carboxylic acid group and the thiophene sulfur atom could explain the heightened reactivity of one isomer over the other. nih.gov Such an internal hydrogen bond can polarize the carboxylic acid function, making it more susceptible to nucleophilic attack. nih.gov This type of analysis provides insight into reaction feasibility and selectivity by examining the ground-state properties of the reactants.
Plausible reaction mechanisms for the synthesis of various thiophene carboxylic acid derivatives have also been proposed based on computational insights and experimental outcomes. researchgate.net These studies help rationalize product formation and optimize reaction conditions for desired chemical transformations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This method is vital in drug discovery for predicting the potency of new molecules and optimizing lead compounds.
For thiophene-based compounds, QSAR studies have successfully identified key molecular descriptors that govern their biological effects. In an analysis of 43 thiophene analogs with anti-inflammatory activity, QSAR models revealed that electronic properties, such as the energy of the LUMO (E-LUMO) and the dipole moment, played a dominant role in modulating activity. researchgate.net This suggests that the way these molecules interact electrostatically and their ability to accept electrons are critical for their anti-inflammatory function.
The general process for building a QSAR model involves:
Data Set Preparation: A series of molecules with known biological activities (e.g., IC50 values) is selected.
Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, hydrophobic, topological) are calculated for each molecule.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation linking the descriptors to the activity. researchgate.net
Validation: The model's predictive power is rigorously tested using methods like leave-one-out cross-validation (q²) and by predicting the activity of a separate test set of compounds. researchgate.netresearchgate.net
QSAR studies on related benzothiophene (B83047) derivatives as anticancer agents have also shown that descriptors related to steric and electrostatic interactions are crucial for their activity. researchgate.net For a molecule like this compound, QSAR could be employed to predict its potency for various biological targets by comparing its calculated descriptors to those in an established model for anti-inflammatory or antimicrobial thiophene derivatives. researchgate.netontosight.ai
Table 2: Common Molecular Descriptors Used in QSAR Studies of Thiophene Analogs
| Descriptor Class | Example Descriptors | Relevance |
|---|---|---|
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Governs electrostatic interactions and chemical reactivity |
| Steric | Molecular Volume, Surface Area | Defines the size and shape, influencing fit with a receptor |
| Hydrophobic | LogP (Partition Coefficient) | Relates to membrane permeability and hydrophobic interactions |
| Topological | Connectivity Indices | Encodes information about molecular branching and structure |
Source: Adapted from principles described in QSAR studies. researchgate.netresearchgate.netmdpi.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (like this compound) when bound to a biological target, typically a protein or enzyme. This technique is crucial for understanding the mechanism of action and for structure-based drug design. nih.govmdpi.com
Studies on the parent compound, thiophene-2-carboxylic acid, have used molecular docking to investigate its potential as an anti-inflammatory agent. nih.gov The simulations calculate a binding affinity or docking score, which estimates the strength of the ligand-receptor interaction. A higher score suggests a more stable complex and potentially greater biological activity. nih.govresearchgate.net The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the ligand in the protein's binding pocket. nih.gov
Natural Bond Orbital (NBO) analysis is often paired with these simulations to understand the intramolecular and intermolecular interactions, such as charge transfer and hyperconjugation, that contribute to binding stability. nih.govnih.govresearchgate.net
Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movement of atoms in the ligand-protein complex over time, providing insights into its flexibility, conformational changes, and the stability of the binding interactions in a more dynamic, solvated environment. nih.govbohrium.com While specific MD simulations for this compound were not found, this method is standard for validating docking results and understanding the dynamic nature of ligand-receptor recognition.
Analysis of Atomic and Molecular Properties Using Quantum Chemical Methods
Beyond the DFT analysis of geometry and frontier orbitals, quantum chemical methods provide a wealth of data on various atomic and molecular properties that dictate a compound's behavior. bohrium.com These methods are used to calculate a range of descriptors that help characterize reactivity and intermolecular interactions. nih.govmdpi.com
Key properties calculated include:
Ionization Potential (I): The energy required to remove an electron, often approximated by the negative of the HOMO energy (-E-HOMO). nih.gov
Electron Affinity (A): The energy released when an electron is added, often approximated by the negative of the LUMO energy (-E-LUMO). nih.gov
Electronegativity (χ): A measure of an atom's ability to attract electrons in a chemical bond.
Global Hardness (η): A measure of resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "harder." nih.gov
Molecular Electrostatic Potential (MEP): An MEP surface map visually represents the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netnih.govresearchgate.net This is invaluable for predicting how a molecule will interact with other molecules and biological receptors.
Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into local electronic properties and potential sites for electrostatic interactions. researchgate.net
These quantum chemical descriptors provide a detailed electronic portrait of this compound, allowing for a deeper understanding of its stability, reactivity, and potential for forming intermolecular bonds, which is fundamental to its biological activity. nih.govbohrium.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-acetamidotetrahydro-2-thiophenone |
| 1-benzothiophene-2-carboxylic acid |
| 2-anilino-5-substituted-4-methyl-thiophene-3-carboxylic acid methyl esters |
| 2-aminothiophene-3-carboxylic acid ester derivatives |
| 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid |
| 4,5,6,7-tetrahydrobenzo[b]-thiophene-2-carboxylic acid |
| Thiophene-2-carboxylic acid |
| Thiophene-3-carboxylic acid |
Mechanistic Insights into the Biological Activity of 2 Acetamidothiophene 3 Carboxylic Acid Derivatives
Modulation of Ion Channels and Transporters
Derivatives of 2-Acetamidothiophene-3-carboxylic acid have been identified as potent modulators of specific ion channels, demonstrating a significant area of their biological activity. Research has particularly focused on their inhibitory effects on calcium-activated chloride channels, which are crucial for various physiological processes.
Inhibition and Potentiation of Calcium-Activated Chloride Channels (e.g., TMEM16A)
The transmembrane protein 16A (TMEM16A), also known as ANO1, is a calcium-activated chloride channel (CaCC) expressed in a wide range of mammalian cells, including those in epithelia and vascular smooth muscle tissue. nih.gov This channel is a therapeutic target for conditions such as hypertension, asthma, and certain cancers. nih.govnih.gov A class of compounds derived from this compound, specifically 2-acylamino-cycloalkylthiophene-3-carboxylic acid arylamides (AACTs), has emerged as potent inhibitors of TMEM16A. nih.govnih.gov
Initial high-throughput screening of approximately 50,000 small molecules led to the discovery of the AACT scaffold. nih.gov Subsequent structure-activity relationship (SAR) studies on synthesized analogs revealed key structural features for inhibitory activity. These studies highlighted the importance of specific substitutions on the benzene (B151609) ring (such as 2- or 4-methyl, or 4-fluoro) and defined the significance of the thiophene (B33073) substituents and the size of the cycloalkylthiophene core. nih.gov One of the most potent analogs, compound 10bm , which features a bromodifluoroacetamide group at the 2-position of the thiophene ring, exhibited an IC₅₀ of approximately 30 nM. nih.govnih.gov This potency was about 3.6 times greater than the previously known potent TMEM16A inhibitor, Ani9. nih.govnih.gov
To confirm the direct interaction and characterize the inhibitory mechanism of AACTs on the TMEM16A channel, in vitro electrophysiological studies have been conducted. nih.gov Patch-clamp analysis is a key technique used to measure the ion flow through channels in the cell membrane. Using this method, researchers demonstrated that the potent AACT derivative, 10bm , directly and reversibly inhibits TMEM16A. nih.govnih.gov This direct action confirms that the compound does not act through downstream signaling pathways but physically interacts with the channel protein to block its function.
The initial discovery of the AACT scaffold was facilitated by a cell-based functional assay using a halide-sensitive yellow fluorescent protein (YFP). nih.gov This high-throughput screening method relies on cells engineered to express both TMEM16A and a YFP that is sensitive to quenching by halide ions like iodide. nih.govgoogle.com
The assay is initiated by activating TMEM16A, typically by increasing intracellular calcium levels with an agonist like ATP. nih.gov This activation opens the channel, allowing iodide to flow into the cell from the extracellular medium. The influx of iodide quenches the YFP fluorescence, causing a decrease in the signal. nih.govnih.gov The rate of fluorescence quenching is proportional to the activity of the TMEM16A channel. In the presence of a TMEM16A inhibitor, the influx of iodide is reduced, resulting in a slower rate of fluorescence quenching. nih.gov This robust and sensitive assay allowed for the efficient screening of large compound libraries and the identification of the initial AACT hit compound, 10aa , which had an IC₅₀ value of ~0.42 μM. nih.gov
Interaction with Neutral Amino Acid Transporters (SLC6A19)
The neutral amino acid transporter B⁰AT1, encoded by the gene SLC6A19, is responsible for the Na⁺-dependent uptake of all neutral amino acids in the intestine and kidneys. It is a potential therapeutic target for metabolic disorders. While various screening assays have been developed to identify small-molecule inhibitors of SLC6A19, a review of the scientific literature did not yield studies demonstrating an interaction between this compound derivatives and the SLC6A19 transporter.
Anti-parasitic Activity: Mechanisms against Leishmania donovani
Beyond their effects on ion channels, derivatives of the 2-acetamidothiophene scaffold have shown promising activity against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis. This indicates a second, distinct mechanism of biological activity for this class of compounds.
In Vitro Evaluation against Promastigotes and Amastigotes
The life cycle of Leishmania donovani involves two main stages: the flagellated, extracellular promastigote found in the sandfly vector, and the non-motile, intracellular amastigote that resides within mammalian macrophages. Effective anti-leishmanial agents must ideally target the clinically relevant intracellular amastigote stage.
A high-throughput screening campaign identified the 2-acetamidothiophene-3-carboxamide (B2756732) scaffold as a novel starting point for developing new anti-leishmanial drugs. A series of derivatives were synthesized to explore the structure-activity relationship. These compounds were evaluated in vitro for their activity against both the promastigote and intracellular amastigote forms of L. donovani.
One particular derivative, compound 6a , demonstrated noteworthy anti-amastigote activity with a 50% effective concentration (EC₅₀) of 6.41 μM. Crucially, this compound exhibited high selectivity, showing no significant cytotoxicity towards the host human macrophage cells at concentrations up to 50 μM (CC₅₀ > 50 μM). This selectivity is a critical parameter for a potential therapeutic agent, indicating that it can target the parasite without harming the host cells.
| Compound | Target Organism | Stage | EC₅₀ (μM) | Host Cell Cytotoxicity (CC₅₀, μM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
|---|---|---|---|---|---|
| 6a | Leishmania donovani | Amastigote | 6.41 | > 50 (Human Macrophages) | > 7.8 |
Investigation of Cellular Targets and Pathways
Derivatives of this compound have been the subject of research to understand their interactions with cellular components and the signaling pathways they influence. Studies on related thiophene structures, such as 2-aminothiophene-3-carboxylic acid derivatives, have revealed that these compounds can selectively target certain cancer cells. researchgate.netnih.gov For instance, some derivatives have demonstrated the ability to preferentially suppress protein synthesis over DNA or RNA synthesis. researchgate.netnih.gov
In the context of cancer, the RhoA/ROCK pathway has been identified as a potential target for thiophene-based compounds. nih.govnih.gov The Rho family of GTPases plays a critical role in cellular processes that contribute to tumor growth and metastasis. nih.govnih.gov Research into benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, which share a thiophene core, has shown that these compounds can inhibit the proliferation, migration, and invasion of cancer cells by targeting this pathway. nih.govnih.gov
Furthermore, investigations into the broader class of 2-aminothiophenes have pointed to their wide-ranging pharmaceutical applications, stemming from their ability to interact with various biological targets. researchgate.net The specific cellular targets and the precise mechanisms of action for this compound derivatives are areas of ongoing investigation, with the goal of elucidating their full therapeutic potential.
Anti-proliferative and Anti-tumor Activity
In Vitro Cytotoxicity Evaluation against Cancer Cell Lines (e.g., HepG2, MCF-7, U87-MG)
Derivatives of this compound and related thiophene compounds have demonstrated significant anti-proliferative activity against various human cancer cell lines in laboratory studies. For example, novel phenoxyacetamide derivatives have shown promising cytotoxic effects against both breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com Similarly, a series of novel coumarin-3-carboxamide derivatives exhibited potential in inhibiting the growth of HepG2 and HeLa cancer cells. nih.gov
Studies on 2-amino thiophene derivatives have also revealed their potent antiproliferative effects. These compounds were effective against cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. nih.govdaneshyari.com Notably, some of these derivatives showed a protective effect on non-tumor mouse fibroblast (3T3) cells, suggesting a degree of selectivity for cancer cells. nih.govdaneshyari.com Research on 5-hydroxyindole-3-carboxylic acid derivatives has also indicated cytotoxicity against the MCF-7 breast cancer cell line with no significant toxicity to normal human dermal fibroblasts. semanticscholar.org
While direct studies on this compound against the U87-MG glioblastoma cell line are not extensively detailed in the provided context, the broad anti-proliferative activity of thiophene derivatives against a range of cancer cell lines, including those of the liver and breast, underscores their potential as a scaffold for the development of new anti-cancer agents.
| Compound Class | Cell Lines Tested | Observed Effect |
|---|---|---|
| Phenoxyacetamide Derivatives | MCF-7, HepG2 | Promising cytotoxic activity. mdpi.com |
| Coumarin-3-carboxamide Derivatives | HepG2, HeLa | Potential to inhibit cancer cell growth. nih.gov |
| 2-Amino Thiophene Derivatives | HeLa, PANC-1, 3T3 | Great antiproliferative potential with a protective effect on non-tumor cells. nih.govdaneshyari.com |
| 5-Hydroxyindole-3-carboxylic Acid Derivatives | MCF-7 | Cytotoxicity against breast cancer cells with low toxicity to normal fibroblasts. semanticscholar.org |
Mechanistic Studies of Anti-tumor Action (e.g., Kinase Inhibition, Cell Cycle Modulation)
The anti-tumor activity of this compound derivatives and related compounds is underpinned by several molecular mechanisms, including the inhibition of key enzymes and modulation of the cell cycle. For instance, certain 2-aminothiophene-3-carboxylic acid ester derivatives have been found to induce an accumulation of prostate cancer cells in the G1 phase of the cell cycle. researchgate.netnih.gov These compounds also preferentially suppress protein synthesis over DNA or RNA synthesis and can induce apoptosis in cancer cells. researchgate.netnih.gov
Kinase inhibition is another significant mechanism of action. Fused thiophene derivatives have been investigated as dual inhibitors of VEGFR-2 and AKT, two important kinases involved in cancer cell proliferation and survival. researchgate.net Mechanistic studies revealed that these compounds could arrest the cell cycle in the S phase, leading to caspase-3-induced apoptosis. researchgate.net The fat mass and obesity-associated protein (FTO), an RNA demethylase, has also been identified as a target for thiophene derivatives, with some compounds showing potent antileukemia activities. nih.gov
Furthermore, the anti-proliferative effects of some thiophene derivatives have been linked to interference with cell cycle progression, preventing cell growth and multiplication in tumor cell lines. nih.govdaneshyari.com These findings highlight the multifaceted ways in which thiophene-based compounds can exert their anti-tumor effects, making them a promising area for the development of novel cancer therapies.
Synergistic Effects with Established Anti-cancer Agents
Research into the synergistic effects of this compound derivatives with existing anti-cancer drugs has shown promising results. Studies on 2-amino thiophene derivatives have demonstrated that their anti-proliferative potential in HeLa and PANC-1 cell lines can be comparable to or even exceed that of the standard chemotherapeutic drug, doxorubicin. nih.gov
This suggests the possibility of combination therapies where these thiophene derivatives could be used alongside established agents to enhance their efficacy or overcome resistance. The ability of some of these compounds to exhibit a protective effect on non-tumor cells further enhances their potential for use in combination regimens, as they may help to mitigate some of the side effects associated with traditional chemotherapy. nih.gov While more research is needed to fully explore the synergistic potential of this compound derivatives, these initial findings provide a strong rationale for further investigation into their use in combination cancer therapy.
Antimicrobial Potential and Associated Mechanisms
Thiophene-containing compounds, including derivatives of this compound, have garnered attention for their potential as antimicrobial agents. ontosight.ai Research has demonstrated that various derivatives of thiophene-containing carboxylic acids possess antimicrobial activity. researchgate.net Specifically, new derivatives of 2-thiophene carboxylic acid have been synthesized and investigated for their antimicrobial properties, with a focus on their activity against fungal infections like candidiasis. farmaciajournal.com
The antimicrobial activity of these compounds is often attributed to the thiophene and thiourea (B124793) substructural units, which are recognized as bioactive centers. farmaciajournal.com Studies on 2-thiophene carboxylic acid thiourea derivatives have highlighted their effectiveness against both bacterial and fungal strains. mdpi.com The mechanisms underlying their antimicrobial action are thought to involve the disruption of essential cellular processes in microorganisms. nih.gov While the precise molecular targets can vary, the broad-spectrum activity of some thiophene derivatives suggests that they may act on multiple pathways or targets within the microbial cells. Further research is ongoing to fully elucidate the specific mechanisms of antimicrobial action for this class of compounds.
Enzyme Inhibition Profiling (e.g., AmpC beta-lactamase, Histone Demethylases, Carbonic Anhydrase)
Derivatives of this compound and related thiophene compounds have been investigated for their ability to inhibit various enzymes, highlighting their potential as therapeutic agents for a range of conditions.
AmpC beta-lactamase: AmpC beta-lactamases are a significant cause of bacterial resistance to beta-lactam antibiotics. nih.gov Thiophene derivatives have emerged as potential inhibitors of this enzyme. For instance, 3-[(4-chloroanilino)sulfonyl]thiophene-2-carboxylic acid has been identified as a competitive, noncovalent inhibitor of AmpC beta-lactamase. nih.gov This inhibition can reverse bacterial resistance to beta-lactam antibiotics. nih.gov The structure of the enzyme-inhibitor complex has been determined, providing a basis for the design of more potent inhibitors. nih.gov
Histone Demethylases: Histone deacetylase (HDAC) inhibitors are a class of compounds that have shown promise in the treatment of various diseases, including spinal muscular atrophy. nih.gov Carboxylic acid derivatives, a class to which this compound belongs, have been investigated as HDAC inhibitors. nih.gov Additionally, the fat mass and obesity-associated protein (FTO), an RNA N6-methyladenosine (m6A) demethylase, has been identified as a promising target for antileukemia drugs. nih.gov 3-Arylaminothiophenic-2-carboxylic acid derivatives have been developed as new FTO inhibitors with significant antileukemia activity. nih.gov
Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. rsc.org The inhibition of certain CA isozymes, such as CA II and CA IX, is a therapeutic strategy for conditions like glaucoma and cancer. nih.gov While specific studies on this compound as a CA inhibitor are not detailed in the provided context, the broader class of carboxylic acid derivatives has been explored for this purpose. For example, morpholine-derived thiazoles have been shown to inhibit bovine carbonic anhydrase-II. rsc.org
| Enzyme Target | Thiophene Derivative Class | Inhibitory Activity |
|---|---|---|
| AmpC beta-lactamase | 3-[(4-chloroanilino)sulfonyl]thiophene-2-carboxylic acid | Competitive, noncovalent inhibitor that can reverse antibiotic resistance. nih.gov |
| Histone Deacetylase (HDAC) | Carboxylic acid derivatives | Investigated for potential therapeutic applications. nih.gov |
| FTO (RNA demethylase) | 3-Arylaminothiophenic-2-carboxylic acid derivatives | Potent antileukemia activity. nih.gov |
| Carbonic Anhydrase II | Morpholine derived thiazoles | Inhibitory potential against bovine CA-II. rsc.org |
Biochemical Assay Development for Enzyme Activity Modulation
To evaluate the potential of this compound derivatives as enzyme inhibitors, the development and implementation of robust biochemical assays are essential. While specific assay development protocols for this exact molecule are not extensively detailed in publicly available literature, the methodologies applied to analogous thiophene-based compounds provide a clear framework for assessing their enzyme modulatory effects. The choice of assay depends on the specific enzyme target and the nature of the enzymatic reaction.
A primary application for thiophene carboxylic acid derivatives has been the inhibition of D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. nih.govnih.gov For such enzymes, various spectrophotometric and fluorometric assays can be developed and optimized for high-throughput screening (HTS) to identify and characterize inhibitors.
Key Principles in Assay Development:
Selection of a Measurable Signal: The assay must produce a signal (e.g., absorbance, fluorescence, luminescence) that is directly proportional to the enzyme activity. For oxidases like DAO, the production of hydrogen peroxide or the consumption of oxygen can be monitored.
Optimization of Reaction Conditions: This involves determining the optimal pH, temperature, buffer components, and concentrations of the enzyme, substrate, and any necessary cofactors to ensure a stable and reproducible assay.
Assay Validation: The assay is validated to ensure it is robust and suitable for HTS. This includes determining the Z'-factor, a statistical measure of the assay's quality, and assessing for potential interference from the test compounds.
Commonly Employed Assay Formats for Thiophene Derivatives:
One common approach for DAO is a coupled enzyme assay. In this setup, the hydrogen peroxide produced by DAO is used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate, leading to a measurable change in absorbance or fluorescence.
Another example comes from the study of 2-(acylamino)thiophene derivatives as positive allosteric modulators of the GABA-B receptor. nih.govacs.orgresearchgate.net In this context, a common biochemical assay is the [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor. A positive allosteric modulator would enhance the binding of [³⁵S]GTPγS in the presence of a GABA-B agonist. nih.govresearchgate.net
The following table summarizes key parameters that are typically optimized during the development of a biochemical assay for enzyme inhibitors.
| Parameter | Description | Typical Considerations |
| Enzyme Concentration | The amount of enzyme used in the assay. | Should be in the linear range of the assay and sufficient to produce a detectable signal. |
| Substrate Concentration | The concentration of the molecule the enzyme acts upon. | Often set at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors. |
| Incubation Time | The duration of the enzymatic reaction. | Should be short enough to ensure initial velocity conditions but long enough for product formation. |
| Buffer Conditions | pH, ionic strength, and presence of additives. | Optimized to maintain enzyme stability and activity. |
| Cofactor Concentration | Concentration of non-protein chemical compounds required for the enzyme's activity. | Should be saturating to ensure the reaction is not limited by cofactor availability. |
Co-crystallization and Structural Basis of Inhibition
X-ray crystallography is a powerful technique to elucidate the three-dimensional structure of an enzyme in complex with an inhibitor, providing a detailed understanding of the molecular interactions that mediate inhibition. While a co-crystal structure of this compound with a target enzyme is not publicly available, studies on closely related thiophene carboxylic acid derivatives as inhibitors of human D-amino acid oxidase (DAO) offer significant insights into the structural basis of inhibition. nih.govnih.gov
In a notable study, the crystal structures of human DAO were determined in complex with potent thiophene-2-carboxylic acid and thiophene-3-carboxylic acid inhibitors. nih.govnih.gov These structures revealed that the thiophene ring of the inhibitors binds in the active site of the enzyme.
Key Structural Findings for Thiophene Carboxylic Acid Inhibitors of DAO:
Binding Orientation: The carboxylic acid group of the thiophene inhibitors forms crucial interactions with active site residues, anchoring the molecule in the binding pocket.
Stacking Interactions: A key interaction involves the stacking of the thiophene ring with the side chain of a tyrosine residue (Tyr224). nih.govnih.gov This interaction is critical for the potent inhibition observed with these compounds.
Active Site Conformation: The binding of these thiophene-based inhibitors stabilizes a "closed" conformation of the active site lid, which prevents the substrate from accessing the catalytic machinery of the enzyme. nih.govnih.gov
Hydrogen Bonding Network: An extensive network of hydrogen bonds involving the inhibitor, active site residues, and water molecules further stabilizes the enzyme-inhibitor complex. nih.govnih.gov
The following table summarizes the key interactions observed in the co-crystal structure of a thiophene-3-carboxylic acid derivative with human DAO.
| Inhibitor Moiety | Interacting Enzyme Residue(s) | Type of Interaction | Significance |
| Thiophene Ring | Tyr224 | π-π Stacking | Major contributor to binding affinity and potency. nih.govnih.gov |
| Carboxylic Acid | Arg283, Tyr228 | Ionic and Hydrogen Bonds | Anchors the inhibitor in the active site. |
| Thiophene Sulfur | Gly313 | van der Waals | Contributes to the overall shape complementarity. nii.ac.jp |
These structural studies provide a rational basis for the observed structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. nih.govnih.gov For this compound, it can be hypothesized that the acetamido group at the 2-position would occupy a specific region of the active site, potentially forming additional hydrogen bonds or hydrophobic interactions, which could further enhance its inhibitory potency.
Advanced Applications and Broader Chemical Context of 2 Acetamidothiophene 3 Carboxylic Acid
Role as a Key Intermediate in Complex Organic Synthesis
The strategic placement of functional groups on the thiophene (B33073) ring makes 2-acetamidothiophene-3-carboxylic acid and its close analogs, particularly 2-aminothiophene-3-carboxylic acid esters, highly valuable intermediates for the construction of complex molecular architectures. Their primary and most well-documented role is in the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines.
Thieno[2,3-d]pyrimidines are a class of compounds recognized for their significant pharmacological potential. The synthesis of this scaffold often begins with a 2-aminothiophene-3-carboxylate precursor. The amino group at the C2 position and the ester at the C3 position are perfectly poised for cyclization reactions to form the fused pyrimidine (B1678525) ring. For instance, reaction with formamide (B127407) or other single-carbon donors can efficiently construct the pyrimidine core. nih.gov
Derivatives such as methyl 2-(acylamino)thiophene-3-carboxylates serve as direct precursors. researchgate.net These compounds can be cyclized to form 4H-Thieno[2,3-d] nih.govtechscience.comoxazin-4-ones, which are themselves stable and versatile intermediates that can be converted into a variety of thieno[2,3-d]pyrimidine (B153573) derivatives. researchgate.net The acetamido group in the parent compound can either be utilized directly or hydrolyzed to the free amine to facilitate these transformations. This strategic value makes this compound a key building block for accessing complex, biologically active heterocyclic systems.
Table 1: Synthesis of Fused Heterocycles from Thiophene Intermediates
| Starting Material Class | Reagent/Condition | Resulting Scaffold | Reference |
|---|---|---|---|
| 2-Aminothiophene-3-carboxylic acid esters | Formamide, Reflux | 3H-Thieno[2,3-d]pyrimidin-4-ones | nih.gov |
| Methyl 2-(acylamino)thiophene-3-carboxylates | Cyclization | 4H-Thieno[2,3-d] nih.govtechscience.comoxazin-4-ones | researchgate.net |
| 2-Aminothiophene-3-carbonitriles | Various | Thieno[2,3-d]pyrimidines | nih.gov |
Integration into Heterocyclic Scaffolds for Drug Discovery and Medicinal Chemistry Research
The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in a wide array of approved drugs and biologically active compounds. nih.govrsc.orgresearchgate.net Its bioisosteric relationship with the phenyl ring allows it to modulate physicochemical properties like solubility and metabolism while maintaining or enhancing interactions with biological targets. Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects. encyclopedia.pubingentaconnect.commdpi.com
This compound serves as a scaffold that can be elaborated into more complex structures for drug discovery. The thieno[2,3-d]pyrimidine core, accessible from this starting material, is of particular interest. This fused heterocycle is a key component in compounds designed as potent and specific inhibitors of protein kinases, which are crucial targets in oncology. nih.gov The ability to readily synthesize a library of substituted thienopyrimidines from a common thiophene precursor is a significant advantage in medicinal chemistry campaigns.
Furthermore, simpler derivatives have also shown promise. For example, various 2-aminothiophene-3-carboxylic acid esters have been identified as highly selective cytostatic agents, showing preferential activity against specific cancer cell lines like T-cell lymphoma and prostate cancer. nih.gov These findings underscore the value of the 2-amino- or this compound framework as a foundational scaffold for the development of novel therapeutic agents.
Table 2: Biological Activities of Thiophene-Based Scaffolds
| Scaffold Type | Therapeutic Area | Example Target/Activity | References |
|---|---|---|---|
| Thiophene | General | Bioisostere for phenyl rings in various drugs | nih.govresearchgate.net |
| Thieno[2,3-d]pyrimidine | Oncology | Tyrosine Kinase Inhibition | nih.gov |
| Thiophene Carboxamide | Oncology | Antiproliferative against A375, HT-29, MCF-7 cells | mdpi.com |
| 2-Aminothiophene-3-carboxylate | Oncology | Selective cytostatic agents | nih.gov |
Potential in Bioconjugation and Chemoselective Ligations
While direct applications of this compound in bioconjugation are not extensively documented, the inherent reactivity of the thiophene core and its functional groups suggests significant potential. Chemoselective ligation refers to the reaction of two mutually and uniquely reactive functional groups in the presence of many other functionalities, a cornerstone of modern chemical biology. anu.edu.au
The potential of the thiophene scaffold in this arena is demonstrated by related compounds. For instance, thiophene-2,3-dialdehyde has been shown to undergo chemoselective cyclization with unprotected peptides containing both a primary amine (from a lysine (B10760008) residue) and a thiol (from a cysteine residue). nih.gov This reaction proceeds cleanly in aqueous buffer to form a stable thieno[2,3-c]pyrrole bridge, showcasing the unique reactivity that can be engineered into a thiophene core. nih.gov
The functional groups on this compound—the carboxylic acid and the amide—provide handles for such specific chemical transformations. The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to react selectively with primary amines on proteins or other biomolecules. mdpi.com The predictable and distinct reactivity of the thiophene ring and its substituents allows for its consideration as a component in the design of new chemoselective ligation strategies. nih.govd-nb.info
Exploration in Materials Science for Optoelectronic Applications
The thiophene ring is a fundamental building block in the field of materials science, particularly for organic electronics. Its electron-rich nature and rigid, planar structure facilitate π-π stacking and efficient charge transport, making it an ideal component for organic semiconductors. researchgate.netnih.gov Thiophene-based small molecules and polymers are extensively used in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govmdpi.combeilstein-journals.org
While this compound itself has not been a primary focus, the broader class of thiophene carboxylic acids and their derivatives are explored for these applications. The functional groups play a critical role in tuning the material's properties. The carboxylic acid group, for example, can:
Improve Solubility: Enhance processability for creating thin films from solution.
Control Solid-State Packing: Influence the intermolecular arrangement through hydrogen bonding, which directly impacts charge mobility.
Act as an Anchoring Group: Covalently attach the molecule to semiconductor surfaces (e.g., TiO2 in dye-sensitized solar cells).
Tune Electronic Properties: Modify the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels of the material.
Recent research has focused on incorporating thiophene units into larger conjugated systems, such as oligofluorene−thiophene derivatives and covalent organic frameworks (COFs), to create high-performance semiconductors. acs.orgmdpi.com The synthetic accessibility of functionalized thiophenes like this compound makes them attractive starting points for the rational design of new organic materials with tailored optoelectronic properties.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Aminothiophene-3-carboxylic acid |
| 4H-Thieno[2,3-d] nih.govtechscience.comoxazin-4-one |
| GABA |
| N-hydroxysuccinimide |
| Thiophene-2,3-dialdehyde |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Acetamidothiophene-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Optimize via stepwise functionalization of thiophene derivatives. For example:
Start with thiophene-2-carboxylic acid (CAS 527-72-0) as a precursor .
Introduce acetamide groups via nucleophilic acyl substitution under anhydrous conditions (e.g., using acetic anhydride and a catalyst like DMAP).
Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to control regioselectivity at the 3-position.
- Key considerations : Oxygen-sensitive intermediates may require inert atmospheres. Confirm purity via melting point analysis and NMR (¹H/¹³C) .
Q. How should researchers characterize the stability of this compound under varying pH and temperature?
- Methodology :
- Conduct accelerated stability studies:
- pH stability : Dissolve in buffers (pH 1–13), incubate at 25°C/40°C, and analyze degradation via UV-Vis spectroscopy or LC-MS.
- Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., observe exothermic peaks >150°C) .
- Critical note : Avoid storage with strong oxidizing agents (e.g., peroxides) or bases, which may hydrolyze the acetamide group .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?
- Methodology :
- Use SHELX (e.g., SHELXL/SHELXS) for single-crystal X-ray diffraction refinement .
- Address data contradictions (e.g., bond-length discrepancies between computational models and experimental data) by:
- Validating hydrogen bonding networks via Hirshfeld surface analysis.
- Cross-referencing with spectroscopic data (e.g., IR for carbonyl stretching frequencies).
- Example : A 2024 study on thiophene derivatives highlighted SHELX’s robustness in resolving torsional angles in heterocyclic systems .
Q. What strategies mitigate conflicting bioactivity data for this compound in enzyme inhibition assays?
- Methodology :
- Troubleshooting checklist :
Verify enzyme purity (SDS-PAGE) and activity (positive controls).
Assess compound solubility (DLS for aggregation) in assay buffers.
Use orthogonal assays (e.g., SPR vs. fluorometric readouts) to confirm binding kinetics.
- Case study : Inconsistent IC₅₀ values for similar thiophene carboxamides were traced to residual DMSO altering protein conformation .
Q. How can computational modeling predict the environmental fate of this compound?
- Methodology :
- Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and toxicity.
- Validate with experimental
- Aerobic/anaerobic microbial degradation assays.
- Monitor sulfur oxide byproducts (e.g., SO₃²⁻) via ion chromatography .
- Caution : Structural analogs like thiophene-2-carboxylic acid show low biodegradability, necessitating containment protocols during disposal .
Methodological Best Practices
Q. What analytical techniques are essential for verifying the purity of this compound?
- Required techniques :
HPLC-DAD/MS : Detect impurities at <0.1% levels (C18 column, acetonitrile/water gradient).
Elemental analysis (EA) : Confirm C, H, N, S content within ±0.4% of theoretical values.
X-ray powder diffraction (XRPD) : Identify polymorphic forms affecting bioavailability .
Q. How should researchers handle discrepancies between theoretical and experimental NMR spectra?
- Resolution workflow :
Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifting proton signals).
Perform NOESY to confirm stereochemical assignments.
Compare with computed NMR (e.g., DFT at B3LYP/6-311+G(d,p)) to identify tautomeric equilibria .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in the laboratory?
- Guidelines :
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Containment : Sweep spills into chemically resistant containers; avoid aqueous runoff into drains .
- PPE : Nitrile gloves, lab coat, and safety goggles (CAS 527-72-0 derivatives are irritants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
